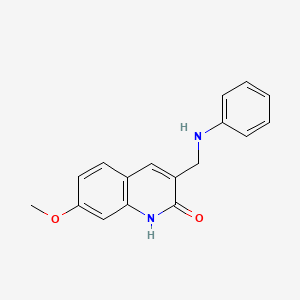

3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one

Description

3-(Anilinomethyl)-7-methoxyquinolin-2(1H)-one is a substituted quinolinone derivative featuring a methoxy group at position 7 and an anilinomethyl moiety at position 2. Quinolinones are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyridinone ring. This scaffold is notable for its pharmacological versatility, including antimicrobial, antiviral, and neuroactive properties . The synthesis of 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one involves condensation reactions, as exemplified in , where a methoxy-substituted quinolinone intermediate is functionalized with an aniline-derived group via nucleophilic substitution or Mannich-type reactions .

Properties

IUPAC Name |

3-(anilinomethyl)-7-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-15-8-7-12-9-13(17(20)19-16(12)10-15)11-18-14-5-3-2-4-6-14/h2-10,18H,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIISNZVHWGNMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Method

One effective method for synthesizing quinolin-2(1H)-ones involves the cyclization of 2-aminobenzylamine with appropriate aldehydes under acidic conditions. For example:

Palladium-Catalyzed Coupling

Another method involves palladium-catalyzed coupling reactions, which allow for the introduction of an anilino group:

Reagents : A brominated quinoline derivative (e.g., 3-bromoquinolin-2(1H)-one) and an aniline derivative.

Conditions : The reaction is typically conducted in a solvent such as dimethylformamide (DMF) with a palladium catalyst (Pd(OAc)₂) and a base (e.g., potassium carbonate).

The following table summarizes key parameters for this method:

| Parameter | Details |

|---|---|

| Catalyst | Pd(OAc)₂ |

| Base | Potassium carbonate |

| Solvent | Dimethylformamide |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

Methoxylation Step

The introduction of the methoxy group can be achieved through methylation using methyl iodide or dimethyl sulfate:

Reagents : Quinolin-2(1H)-one intermediate, methyl iodide, and a base (e.g., sodium hydride).

Procedure : The intermediate is treated with methyl iodide in the presence of a base, leading to the formation of the methoxy-substituted product.

Research Findings

Recent studies have indicated several optimizations in these preparation methods:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the anilinomethyl group, leading to the formation of quinone derivatives.

Reduction: Reduction of the quinolinone core can yield dihydroquinolinone derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinolinone derivatives.

Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry: Used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one is not fully understood but may involve interaction with specific molecular targets such as enzymes or receptors. The anilinomethyl group may facilitate binding to biological macromolecules, while the methoxy group could influence the compound’s pharmacokinetic properties. Further studies are needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one with structurally analogous compounds, focusing on substitutions, molecular properties, and observed activities.

Structural Analogues and Substitution Patterns

Key Structural and Functional Insights

- Hydroxyl groups at position 3 (e.g., 3-hydroxy-7-methylquinolin-2(1H)-one) enhance metal-binding capacity, critical for endonuclease inhibition in antiviral applications .

- Position 7 Substitutions: Methoxy groups (as in the target compound and NE 40) improve metabolic stability and membrane permeability compared to hydroxyl or methyl groups . Dimethylamino groups (e.g., 7-(dimethylamino)-1-ethyl-3-phenylquinolin-2(1H)-one ) may enhance solubility but reduce target specificity due to increased basicity.

- Biological Activity Correlations: Compounds with aromatic substitutions at position 3 (e.g., phenyl or anilinomethyl) often exhibit enhanced antimicrobial or neuroactive properties compared to aliphatic analogues .

Limitations in Comparative Data

- Direct biological data for 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one are scarce in the provided evidence. Most inferences derive from structural parallels (e.g., antimicrobial activity in benzylamino analogues or antiviral effects in hydroxy-substituted quinolinones ).

- Synthetic routes for the target compound () suggest scalability, but pharmacological profiling remains unverified .

Biological Activity

3-(Anilinomethyl)-7-methoxyquinolin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a quinoline backbone with an anilinomethyl group and a methoxy substituent. Its unique structure is believed to contribute to its diverse biological activities.

Biological Activities

Research indicates that 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one exhibits various biological activities:

- Anticancer Activity : Initial studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, it demonstrated significant cytotoxic effects against breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy, showing potential against various bacterial strains.

Table 1: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | GI50 (µM) | % Viability at 25 µM |

|---|---|---|---|

| 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one | MDA-MB-231 | 15 | <30% |

| PC-3 | 10 | ~56% | |

| MRC-5 | >82% | >82% |

*GI50: Concentration required to inhibit cell growth by 50% .

The mechanism by which 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one exerts its biological effects appears to involve the following pathways:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer cell proliferation, disrupting their function and leading to reduced cell viability.

- Modulation of Signaling Pathways : It is hypothesized that the compound influences key signaling pathways related to cell survival and apoptosis, although detailed pathways remain to be fully elucidated.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one in various experimental setups:

- In Vitro Studies : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability in MDA-MB-231 cells, with a noted decrease to less than 30% survival at higher concentrations (25 µM) .

- Comparative Analysis : The compound was compared with other quinoline derivatives, revealing superior activity against certain cancer types while maintaining lower cytotoxicity towards non-cancerous cells like MRC-5 fibroblasts.

Q & A

Q. How can conflicting data on biological activity between similar quinolinones be resolved?

- Methodological Answer : Conduct meta-analysis of published IC₅₀ values, accounting for variables like assay conditions (e.g., cell line specificity, incubation time). Validate discrepancies via orthogonal assays (e.g., thermal shift assays for target engagement vs. cell viability). For example, contradictory cytotoxicity reports in 7-methoxy derivatives may arise from differences in mitochondrial toxicity screening protocols. Reproducibility requires standardized protocols across labs .

Q. What strategies mitigate challenges in regioselective functionalization of the quinolinone core?

- Methodological Answer :

- Directing Groups : Use transient directing groups (e.g., pyridine-based auxiliaries) to achieve C-H activation at specific positions.

- Protection/Deprotection : Temporarily protect the 2-carbonyl group (e.g., as a ketal) to direct electrophilic substitution to the 3-position.

- Photocatalysis : Leverage visible-light-mediated reactions for late-stage diversification. These strategies are validated in the synthesis of 3-arylquinolinones with high regiocontrol .

Q. How can computational methods predict metabolic stability and toxicity of this compound?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate solubility, CYP450 inhibition, and hepatotoxicity.

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation) using Schrödinger’s MetaSite.

- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH). Such workflows are critical for prioritizing analogs with favorable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.